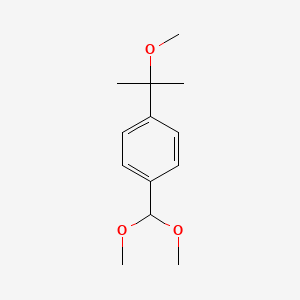
1-(Dimethoxymethyl)-4-(2-methoxypropan-2-yl)benzene
Cat. No. B8563945
Key on ui cas rn:
116473-59-7
M. Wt: 224.30 g/mol
InChI Key: VZXZEPUYHYKFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04847425
Procedure details


1.9 kg of 4-(1-methoxy-1-methylethyl)-benzaldehyde dimethyl acetal and 1.8 kg of water were refluxed (bottom temperature 87° C.) for about 1 hour, while stirring. Thereafter, the mixture was cooled to about 25° C., the phases were separated and the organic phase was distilled under a top pressure of 4 mbar and at 105°-108° C. (top temperatures). This gave 1,314.6 kg of 4-(1-methoxy-1-methylethyl)-benzaldehyde.
Quantity
1.9 kg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][C:7]([C:10]([O:13][CH3:14])([CH3:12])[CH3:11])=[CH:6][CH:5]=1>O>[CH3:14][O:13][C:10]([C:7]1[CH:6]=[CH:5][C:4]([CH:3]=[O:2])=[CH:9][CH:8]=1)([CH3:12])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.9 kg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)C(C)(C)OC)OC
|
|
Name
|
|
|
Quantity
|
1.8 kg
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the organic phase was distilled under a top pressure of 4 mbar and at 105°-108° C. (top temperatures)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)(C)C1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 314.6 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 20837.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
